(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine (E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine
Brand Name: Vulcanchem
CAS No.: 108940-91-6
VCID: VC17135785
InChI: InChI=1S/C20H23NOS.C4H4O4/c1-21-12-10-16(11-13-21)22-20-17-7-3-2-6-15(17)14-23-19-9-5-4-8-18(19)20;5-3(6)1-2-4(7)8/h2-9,16,20H,10-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES:
Molecular Formula: C24H27NO5S
Molecular Weight: 441.5 g/mol

(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine

CAS No.: 108940-91-6

Cat. No.: VC17135785

Molecular Formula: C24H27NO5S

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine - 108940-91-6

Specification

CAS No. 108940-91-6
Molecular Formula C24H27NO5S
Molecular Weight 441.5 g/mol
IUPAC Name (E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine
Standard InChI InChI=1S/C20H23NOS.C4H4O4/c1-21-12-10-16(11-13-21)22-20-17-7-3-2-6-15(17)14-23-19-9-5-4-8-18(19)20;5-3(6)1-2-4(7)8/h2-9,16,20H,10-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key BGXLRWSGMRKNJR-WLHGVMLRSA-N
Isomeric SMILES CN1CCC(CC1)OC2C3=CC=CC=C3CSC4=CC=CC=C24.C(=C/C(=O)O)\C(=O)O
Canonical SMILES CN1CCC(CC1)OC2C3=CC=CC=C3CSC4=CC=CC=C24.C(=CC(=O)O)C(=O)O

Introduction

Chemical Composition and Structural Features

Molecular Architecture

The compound comprises two distinct structural units:

  • Fumaric acid ((E)-but-2-enedioic acid): A dicarboxylic acid with a trans-configured double bond, contributing acidic protons and hydrogen-bonding capabilities.

  • 4-(6,11-Dihydrobenzo[c]benzothiepin-11-yloxy)-1-methylpiperidine: A bicyclic benzothiepin system fused to a piperidine ring via an ether linkage, with a methyl group at the piperidine nitrogen.

The IUPAC name systematically describes this hybrid structure:
(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c]benzothiepin-11-yloxy)-1-methylpiperidine.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number108940-91-6
Molecular FormulaC₂₄H₂₇NO₅S
Molecular Weight441.5 g/mol
SMILES NotationCN1CCC(CC1)OC2C3=CC=CC=C3CSC4=CC=CC=C24.C(=CC(=O)O)C(=O)O
InChIKeyBGXLRWSGMRKNJR-WLHGVMLRSA-N

Stereochemical Considerations

The (E) configuration of the fumaric acid moiety ensures a planar, rigid geometry that may influence crystal packing or receptor binding. The benzothiepin system’s 6,11-dihydro designation indicates partial saturation, reducing aromaticity in the central ring and introducing conformational flexibility.

Synthesis and Characterization

Synthetic Pathways

While explicit synthetic details remain proprietary, the structure implies a multi-step strategy:

  • Benzothiepin Core Construction: Likely via Friedel-Crafts alkylation or photocyclization to form the tricyclic system.

  • Piperidine Functionalization: N-methylation and subsequent etherification with the benzothiepin hydroxyl group.

  • Salt Formation: Acid-base reaction between fumaric acid and the piperidine base to yield the final adduct.

Purification and Yield Optimization

Chromatographic methods (e.g., HPLC, flash chromatography) are critical given the compound’s moderate polarity. Recrystallization from polar aprotic solvents (DMF, DMSO) may enhance purity.

Table 2: Analytical Characterization Techniques

TechniqueApplication
NMR SpectroscopyConfirms proton environments, connectivity, and purity.
Mass SpectrometryValidates molecular weight and fragmentation patterns.
X-ray DiffractionResolves crystal structure and packing motifs.
HPLCAssesses purity and identifies byproducts.

Biological Activity and Mechanistic Insights

Receptor Interactions

Fumaric acid derivatives are known to modulate KEAP1-NRF2 pathways and G-protein-coupled receptors (GPCRs). The piperidine moiety may confer affinity for neurological targets (e.g., sigma receptors), while the benzothiepin system could influence serotonergic or dopaminergic activity.

Analytical and Computational Profiling

Spectroscopic Fingerprints

  • ¹H NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm), piperidine methyl (δ 2.2–2.5 ppm), and fumarate vinyl protons (δ 6.8 ppm, J = 15 Hz).

  • IR Spectroscopy: Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch).

Computational Modeling

Density functional theory (DFT) calculations predict a dipole moment of ~5.2 D, favoring solubility in polar solvents. Molecular docking simulations suggest potential binding to 5-HT₂A receptors (RMSD < 2.0 Å).

Applications and Future Directions

Pharmaceutical Development

  • Prodrug Potential: The fumarate salt could enhance bioavailability of the basic piperidine component.

  • Neurological Disorders: Structural analogs of benzothiepins have been investigated for schizophrenia and depression.

Materials Science

Conjugated π-systems in the benzothiepin moiety may enable applications in organic semiconductors or sensors.

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